molecular formula C11H9Cl2NO4 B12544359 Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate CAS No. 142891-22-3

Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate

Cat. No.: B12544359
CAS No.: 142891-22-3
M. Wt: 290.10 g/mol
InChI Key: DTIRPDYNEMGPKP-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate is an organic compound with a complex structure that includes both chloro and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 2-chloro-5-nitrobenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted derivatives with different functional groups.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate involves its interaction with specific molecular targets. The chloro and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(2-chloro-5-nitrophenyl)-2-cyano-2-propenoate
  • Ethyl 3-(5-chloro-2-methoxyphenyl)-2-cyano-2-propenoate

Uniqueness

Ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate is unique due to the presence of both chloro and nitro groups on the phenyl ring, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

142891-22-3

Molecular Formula

C11H9Cl2NO4

Molecular Weight

290.10 g/mol

IUPAC Name

ethyl 2-chloro-3-(2-chloro-5-nitrophenyl)prop-2-enoate

InChI

InChI=1S/C11H9Cl2NO4/c1-2-18-11(15)10(13)6-7-5-8(14(16)17)3-4-9(7)12/h3-6H,2H2,1H3

InChI Key

DTIRPDYNEMGPKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC(=C1)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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